

(2,4-Dipropoxyphenyl)boronic acid CAS number and identifiers

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Compound of Interest

Compound Name: (2,4-Dipropoxyphenyl)boronic acid

Cat. No.: B138355

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An In-depth Technical Guide to (2,4-Dipropoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of **(2,4-Dipropoxyphenyl)boronic acid**, focusing on its chemical identifiers, structural properties, and the broader context of boronic acids in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery.

Compound Identification

(2,4-Dipropoxyphenyl)boronic acid is an aromatic organic compound containing a boronic acid functional group. This moiety is of significant interest in medicinal chemistry and organic synthesis.

Identifier	Value
CAS Number	150145-25-8 [1]
Chemical Name	(2,4-Dipropoxyphenyl)boronic acid [1]
Synonyms	2,4-Dipropoxyphenylboronic acid [1]
Molecular Formula	C ₁₂ H ₁₉ BO ₄ [2]
Molecular Weight	238.08 g/mol [2]

Physicochemical and Crystallographic Data

The structural properties of **(2,4-Dipropoxyphenyl)boronic acid** have been characterized by X-ray crystallography. The compound exists as a centrosymmetric hydrogen-bonded dimer in its crystal form.[2][3] These dimers are further linked by C—H \cdots O hydrogen bonds, creating an infinite zigzag chain structure.[2][3]

The table below summarizes the key crystallographic data.

Parameter	Value
Crystal System	Triclinic[2]
Space Group	P-1[2]
a	7.9630 (9) Å[2]
b	8.8014 (12) Å[2]
c	9.3182 (13) Å[2]
α	101.585 (11) $^{\circ}$ [2]
β	91.924 (10) $^{\circ}$ [2]
γ	90.826 (10) $^{\circ}$ [2]
Volume (V)	639.26 (15) Å ³ [2]
Z	2[2]
Temperature (T)	100 K[2]

Experimental Protocols

The following outlines the methodology used for the single-crystal X-ray diffraction analysis of **(2,4-Dipropoxyphenyl)boronic acid**.[2]

Data Collection:

- Instrument: Bruker APEXII CCD diffractometer.[2]

- Radiation: Mo K α radiation.[2]
- Absorption Correction: A multi-scan method (SORTAV) was applied.[2]

Structure Solution and Refinement:

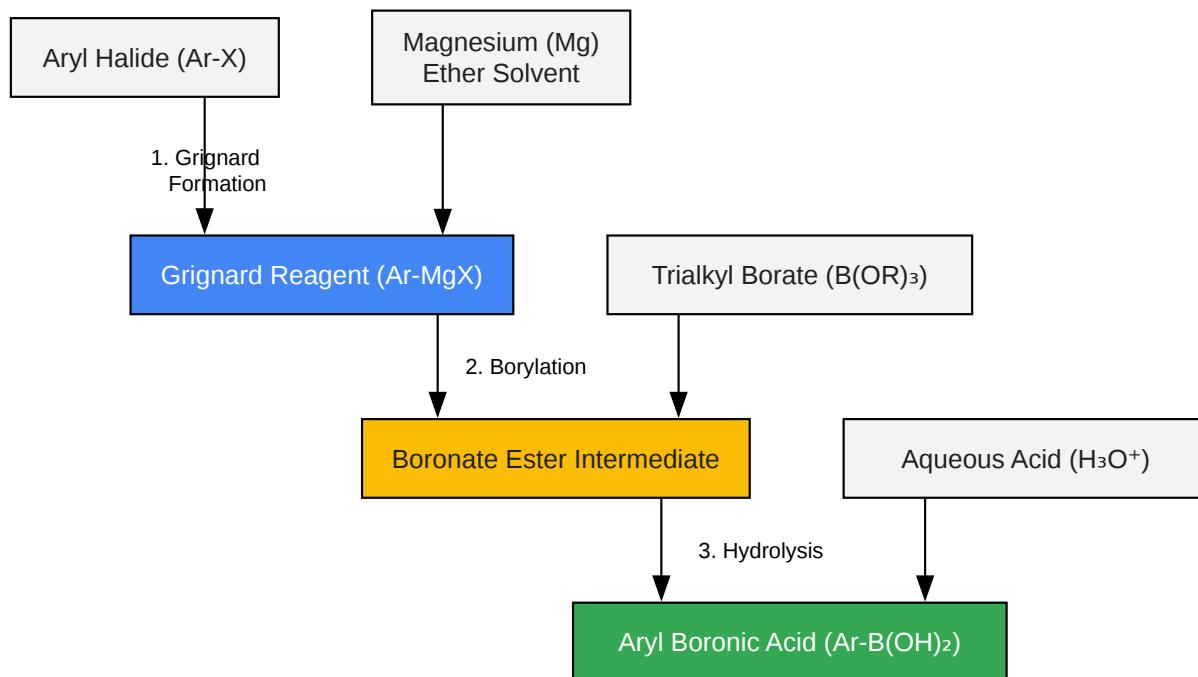
- Programs Used: The structure was solved using SHELXS97 and refined with SHELXS97.[2]
- Molecular Graphics: DIAMOND software was used for molecular graphics generation.[2]
- Publication Material: The software PLATON was used to prepare material for publication.[2]

• Refinement Details:

- $R[F^2 > 2\sigma(F^2)] = 0.033$ [2]
- $wR(F^2) = 0.081$ [2]
- Goodness-of-fit (S) = 0.90[2]
- All hydrogen atoms were placed in calculated positions and refined using a riding-motion approximation.[2]

Synthetic Pathways for Aryl Boronic Acids

Aryl boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] A common and general method for their preparation involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.

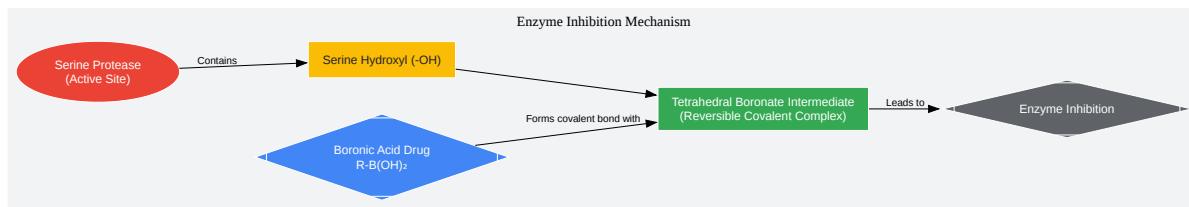
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Caption: Generalized workflow for the synthesis of aryl boronic acids.

Role in Drug Discovery and Development

The boronic acid functional group is a key pharmacophore in modern medicinal chemistry. Its importance stems from its unique ability to form reversible covalent bonds with diols, including the hydroxyl groups of serine residues found in the active sites of many enzymes.^{[6][7]} This interaction makes boronic acid derivatives potent inhibitors of enzymes like proteases and esterases.^[6]

The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.^[7] The boron atom in Bortezomib interacts with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to cell cycle disruption and apoptosis in cancer cells.^[6] This mechanism highlights the potential of incorporating the boronic acid moiety into novel therapeutic agents.



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Caption: Mechanism of boronic acid as a serine protease inhibitor.

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